molecular formula C17H16ClN3O B6693501 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline

3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline

Cat. No.: B6693501
M. Wt: 313.8 g/mol
InChI Key: QPLWPTQTQQOVTK-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a complex organic compound that features a chloro-substituted aniline core with a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the oxadiazole moiety with the aniline derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: 3-carboxy-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline.

    Reduction: this compound with an amine group.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl]aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-chloro-2-methyl-N-[1-(5-phenyl-1,2,4-triazol-2-yl)ethyl]aniline: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline imparts unique electronic properties, making it distinct from its thiadiazole and triazole analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-14(18)9-6-10-15(11)19-12(2)16-20-21-17(22-16)13-7-4-3-5-8-13/h3-10,12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLWPTQTQQOVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(C)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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